molecular formula C21H28O5 B084407 (3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione CAS No. 13181-90-3

(3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione

Cat. No.: B084407
CAS No.: 13181-90-3
M. Wt: 360.4 g/mol
InChI Key: HHYUGCQBWAMDLS-CRHGDLBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-Digiprogenin is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It is a derivative of digiprogenin, a naturally occurring compound found in certain plant species. Gamma-Digiprogenin has garnered attention due to its potential use in medicinal chemistry, biological research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a digiprogenin derivative.

    Functional Group Modification: The starting material undergoes functional group modifications, such as hydroxylation or methylation, to introduce the desired functional groups.

    Cyclization: The modified intermediate is then subjected to cyclization reactions under controlled conditions to form the this compound core structure.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Gamma-Digiprogenin undergoes various chemical reactions, including:

    Oxidation: Gamma-Digiprogenin can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert (3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione into reduced forms.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the this compound structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

Scientific Research Applications

Gamma-Digiprogenin has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in studies of cellular processes and as a probe for investigating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways vary depending on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Gamma-Digiprogenin can be compared with other similar compounds, such as:

    Alpha-Digiprogenin: Another derivative of digiprogenin with different functional groups and properties.

    Beta-Digiprogenin: Similar to (3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione but with variations in the core structure and reactivity.

    Delta-Digiprogenin:

Gamma-Digiprogenin stands out due to its unique combination of functional groups and its versatility in various chemical reactions and applications.

Properties

CAS No.

13181-90-3

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

(3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione

InChI

InChI=1S/C21H28O5/c1-11(22)15-9-17(25)21(26)14-5-4-12-8-13(23)6-7-19(12,2)18(14)16(24)10-20(15,21)3/h4,13-15,18,23,26H,5-10H2,1-3H3/t13-,14+,15+,18+,19-,20+,21+/m0/s1

InChI Key

HHYUGCQBWAMDLS-CRHGDLBQSA-N

SMILES

CC(=O)C1CC(=O)C2(C1(CC(=O)C3C2CC=C4C3(CCC(C4)O)C)C)O

Isomeric SMILES

CC(=O)[C@H]1CC(=O)[C@]2([C@@]1(CC(=O)[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O

Canonical SMILES

CC(=O)C1CC(=O)C2(C1(CC(=O)C3C2CC=C4C3(CCC(C4)O)C)C)O

Origin of Product

United States

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